molecular formula C21H17ClN2O2S B11355946 5-chloro-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11355946
M. Wt: 396.9 g/mol
InChI Key: PZRBOUIPVKPUMC-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a thiazole ring, and various substituents including chlorine, methyl, and phenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl substituents at the desired positions on the benzofuran ring.

    Synthesis of the Thiazole Ring: The thiazole ring is synthesized separately through the reaction of a suitable thioamide with a halogenated phenyl compound.

    Coupling of the Benzofuran and Thiazole Rings: The final step involves coupling the benzofuran and thiazole rings through a carboxamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the thiazole ring, which may result in different biological activities.

    3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide: Lacks the chlorine substituent, which may affect its reactivity and interactions.

Uniqueness

The presence of both the benzofuran and thiazole rings, along with the specific substituents, makes 5-chloro-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide unique. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17ClN2O2S/c1-12-8-18-16(9-17(12)22)13(2)19(26-18)20(25)23-10-15-11-27-21(24-15)14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,23,25)

InChI Key

PZRBOUIPVKPUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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